Hydergine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

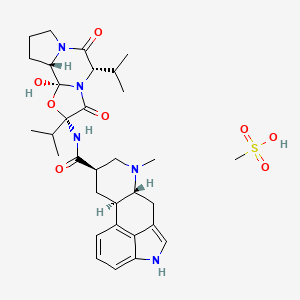

Dihydroergocornine mesylate is the methanesulfonic acid salt of 9,10-dihydroergocornine. It is a component of ergoloid mesylate (codergocrine mesilate), a mixture of ergot alkaloid derivatives that is used as a vasodilator and has shown mild benefits in the treatment of vascular dementia. It contains a dihydroergocornine. It derives from an ergocornine.

A 9,10alpha-dihydro derivative of ERGOTAMINE that contains isopropyl sidechains at the 2' and 5' positions of the molecule.

Applications De Recherche Scientifique

Treatment of Dementia

Hydergine has been extensively studied for its efficacy in treating dementia, particularly vascular dementia and Alzheimer's disease. A systematic review of 19 clinical trials indicated that this compound is statistically more effective than placebo in improving cognitive functions. The odds ratio for global improvement was found to be 3.78 (95% CI, 2.72 to 5.27), indicating a significant positive effect on cognitive outcomes in patients with dementia .

- Effectiveness : The compound showed a weighted mean difference of 0.96 (95% CI, 0.54 to 1.37) in comprehensive rating scales across multiple studies, suggesting a notable improvement in cognitive function among treated patients .

- Patient Demographics : Younger patients and those receiving higher doses exhibited greater improvements, although subgroup analyses often yielded non-significant results .

Cognitive Enhancement

Beyond its application in dementia, this compound has been explored as a nootropic or cognitive enhancer for healthy individuals. Research indicates that it may improve memory and learning capabilities, although the evidence remains less robust compared to its use in clinical populations .

Safety and Tolerability

This compound is generally well-tolerated among patients, with a retention rate of approximately 78% in clinical trials . Common side effects include gastrointestinal disturbances and dizziness, but serious adverse effects are rare.

Case Study Overview

Several studies have documented the clinical outcomes associated with this compound treatment:

| Study | Population | Treatment Duration | Outcome Measures | Findings |

|---|---|---|---|---|

| Schneider et al. (1994) | Patients with dementia | Varies by trial | Global ratings, comprehensive scales | Significant improvement in cognition compared to placebo |

| Cochrane Review (2007) | Various dementia types | Varies by trial | Cognitive function assessments | Statistically significant benefits noted; however, modest effects in Alzheimer's patients |

| Recent Meta-analysis (2020) | Elderly with cognitive decline | 12 weeks average | Neuropsychological tests | Positive effects on cognitive performance; higher doses correlated with better outcomes |

Propriétés

Numéro CAS |

14271-04-6 |

|---|---|

Formule moléculaire |

C32H45N5O8S |

Poids moléculaire |

659.8 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1 |

Clé InChI |

UOOWRCRLTSXSAV-GSZJWLEYSA-N |

SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |

SMILES isomérique |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |

SMILES canonique |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |

Key on ui other cas no. |

29261-94-7 8067-24-1 14271-04-6 |

Pictogrammes |

Health Hazard |

Synonymes |

Dihydroergocornine Dihydroergocornine Mesylate Dihydroergocornine Monomesylate Ergocornine, 9,10-dihydro- Mesylate, Dihydroergocornine Monomesylate, Dihydroergocornine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.